molecular formula C15H22O4 B1658739 Isolactarorufin CAS No. 62024-77-5

Isolactarorufin

Cat. No.: B1658739
CAS No.: 62024-77-5
M. Wt: 266.33 g/mol
InChI Key: VXHVLJHZFYIFJE-QIEUJACUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isolactarorufin typically involves the extraction from natural sources, such as the Lactarius rufus mushroom . The process includes the following steps:

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its rarity and the complexity of its extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Isolactarorufin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isolactarorufin is unique due to its rare isolactarane skeleton, which distinguishes it from other sesquiterpenes.

Properties

CAS No.

62024-77-5

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(2S,3R,7S,8S)-2,8-dihydroxy-5,5,8-trimethyl-11-oxatetracyclo[7.3.1.01,9.03,7]tridecan-10-one

InChI

InChI=1S/C15H22O4/c1-12(2)4-8-9(5-12)13(3,18)15-6-14(15,10(8)16)7-19-11(15)17/h8-10,16,18H,4-7H2,1-3H3/t8-,9+,10+,13+,14?,15?/m1/s1

InChI Key

VXHVLJHZFYIFJE-QIEUJACUSA-N

SMILES

CC1(CC2C(C1)C(C34CC3(C2O)COC4=O)(C)O)C

Isomeric SMILES

C[C@@]1([C@H]2CC(C[C@H]2[C@@H](C34C1(C3)C(=O)OC4)O)(C)C)O

Canonical SMILES

CC1(CC2C(C1)C(C34CC3(C2O)COC4=O)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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